N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}morpholine-4-sulfonamide
Description
"N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}morpholine-4-sulfonamide" is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 1-methylpyrazole moiety at position 3 and a methylene-linked morpholine-4-sulfonamide group at position 5.
Molecular Formula: C₁₂H₁₆N₆O₃S
Molecular Weight: 340.36 g/mol (calculated).
Properties
IUPAC Name |
N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]morpholine-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6O4S/c1-16-8-9(6-12-16)11-14-10(21-15-11)7-13-22(18,19)17-2-4-20-5-3-17/h6,8,13H,2-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITVBCVBTVPRPKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NOC(=N2)CNS(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation for 1,2,4-Oxadiazole Core Formation
The 1,2,4-oxadiazole ring is typically synthesized via cyclocondensation of amidoximes with carboxylic acid derivatives or through nitrile oxide cycloadditions. For this compound, the preferred route involves reacting 3-(1-methyl-1H-pyrazol-4-yl)-5-(chloromethyl)-1,2,4-oxadiazole with morpholine-4-sulfonamide under nucleophilic substitution conditions.
Key Steps:
- Synthesis of Amidoxime Intermediate :
Nucleophilic Substitution for Morpholine Sulfonamide Attachment
The chloromethyl group on the oxadiazole undergoes nucleophilic displacement with morpholine-4-sulfonamide in dimethylformamide (DMF) at 60°C for 8 hours.
Optimization Insights:
- Solvent Selection : DMF enhances nucleophilicity of the sulfonamide nitrogen compared to THF or acetonitrile.
- Base Effect : Potassium carbonate (K$$2$$CO$$3$$) improves yield (82%) by deprotonating the sulfonamide, while TEA results in lower yields (65%).
Characterization Data:
Alternative Pathway: Sulfonylation of Preformed Amine
An alternative route involves synthesizing 5-(aminomethyl)-3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole followed by sulfonylation with morpholine-4-sulfonyl chloride.
Procedure:
- Reduction of Nitrile :
- Sulfonylation :
Comparative Analysis of Synthetic Methods
| Method | Starting Materials | Yield (%) | Reaction Time | Key Advantage |
|---|---|---|---|---|
| Cyclocondensation + S$$_N$$2 | Amidoxime, ethyl chloroacetate, morpholine sulfonamide | 82 | 14 hours | High regioselectivity, minimal byproducts |
| Sulfonylation of Amine | Cyanomethyl oxadiazole, morpholine sulfonyl chloride | 70 | 14 hours | Avoids chloromethyl intermediate |
Critical Observations:
- The cyclocondensation route offers superior yields but requires handling reactive chloromethyl intermediates.
- Sulfonylation avoids halogenated intermediates but faces lower yields due to amine oxidation side reactions.
Spectroscopic Validation and Purity Assessment
IR Spectroscopy :
Mass Spectrometry :
- Molecular ion peak at m/z 382 (M$$^+$$) aligns with the molecular formula C$${12}$$H$${16}$$N$$6$$O$$3$$S.
HPLC Purity :
Industrial-Scale Considerations
Process Intensification :
- Continuous flow reactors reduce reaction time for cyclocondensation from 6 hours to 30 minutes.
- Cost Analysis : Morpholine-4-sulfonamide accounts for 60% of raw material costs, necessitating efficient recovery protocols.
Environmental Impact :
- DMF replacement with cyclopentyl methyl ether (CPME) reduces toxicity by 40%.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}morpholine-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles like amines or thiols, under varying temperatures and solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}morpholine-4-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Agrochemicals: It is investigated for its potential use as a pesticide or herbicide due to its bioactive properties.
Biological Studies: The compound is used in various biological assays to study its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}morpholine-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. For example, it may inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the 1,2,4-oxadiazole-pyrazole core but differ in substituents, impacting physicochemical properties and bioactivity. Below is a comparative analysis:
Key Findings :
Compounds with lipophilic substituents (e.g., isopropyl in ) may exhibit better membrane permeability but reduced solubility .
Synthetic Efficiency: Yields for oxadiazole derivatives vary widely. For example, the pyrimidine-propanamide analog () was synthesized in 47% yield, while a phenoxyphenyl-substituted oxadiazole () achieved 86% yield, suggesting substituent-dependent reaction optimization .
Structural Diversity and Bioactivity: The furan-isoxazole derivative () demonstrates how planar aromatic systems can mimic nucleotide binding pockets in kinases . Crystal structures () reveal that pyrazole-oxadiazole cores stabilize ligand-protein interactions via π-stacking and hydrogen bonding, as seen in retinol-binding protein complexes .
Research Implications
The target compound’s sulfonamide group distinguishes it from analogs by enabling strong hydrogen-bond interactions with residues like histidine or aspartic acid in enzyme active sites. This feature is critical for inhibitors targeting sulfonamide-sensitive proteins (e.g., carbonic anhydrase, histone deacetylases). Future studies should explore its pharmacokinetic profile and compare inhibitory potency against structurally related compounds.
Biological Activity
N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}morpholine-4-sulfonamide is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. The structure combines a morpholine sulfonamide with a 1,2,4-oxadiazole and a pyrazole moiety, which are known for their pharmacological potential. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 301.34 g/mol
This compound features:
- A morpholine ring which enhances solubility and bioavailability.
- An oxadiazole ring known for its ability to interact with biological targets.
- A pyrazole moiety that contributes to the compound's biological activity.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-oxadiazole structure exhibit significant antimicrobial properties. In vitro studies have shown that derivatives of oxadiazoles possess activity against various bacterial strains and fungi. For instance, derivatives similar to N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}morpholine have demonstrated inhibitory effects against:
- Gram-positive bacteria : Staphylococcus aureus
- Gram-negative bacteria : Escherichia coli
- Fungi : Candida albicans
Anticancer Activity
The compound's potential as an anticancer agent has been explored through various studies. For example:
- IC50 Values : A derivative of the oxadiazole structure showed IC50 values ranging from 2.76 µM to 9.27 µM against different cancer cell lines including HeLa (cervical cancer) and CaCo-2 (colon cancer) .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 2.76 |
| CaCo-2 | 9.27 |
| MCF7 (breast cancer) | 5.00 |
These results suggest that modifications to the oxadiazole moiety can enhance anticancer efficacy.
The biological activity of N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}morpholine involves multiple mechanisms:
- Inhibition of Enzymatic Activity : Compounds with the oxadiazole framework have been shown to inhibit enzymes such as carbonic anhydrase and histone deacetylase (HDAC), which are critical in cancer progression and microbial resistance .
- Induction of Apoptosis : Studies indicate that these compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
Case Studies
Several case studies have highlighted the effectiveness of N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}morpholine derivatives:
-
Study on Anticancer Properties :
- Researchers synthesized a series of oxadiazole derivatives and evaluated their cytotoxicity against various cancer cell lines.
- Results indicated a correlation between structural modifications and enhanced cytotoxic effects.
-
Antimicrobial Efficacy Assessment :
- A comparative study was conducted on the antimicrobial activities of several oxadiazole-containing compounds.
- The results demonstrated that specific substitutions on the pyrazole ring significantly improved antibacterial activity against resistant strains.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}morpholine-4-sulfonamide, and how can reaction conditions be standardized?
- Methodological Answer : Synthesis typically involves coupling a pre-functionalized oxadiazole core with morpholine-sulfonamide derivatives. A common approach includes:
- Step 1 : Prepare the oxadiazole precursor via cyclization of thiosemicarbazides under acidic conditions (e.g., H₂SO₄) .
- Step 2 : Alkylation of the oxadiazole with a methylpyrazole-containing intermediate using K₂CO₃ as a base in DMF at room temperature, as described in analogous protocols .
- Key Parameters : Monitor reaction progress via TLC or LC-MS. Optimize solvent polarity (DMF vs. acetonitrile) to improve yield and reduce byproducts.
Q. How can spectroscopic and crystallographic techniques validate the compound’s structure?
- Methodological Answer :
- NMR : Use - and -NMR to confirm substitution patterns (e.g., morpholine’s methylene protons at δ 3.5–3.7 ppm and oxadiazole’s aromatic protons at δ 8.0–8.5 ppm) .
- X-ray Crystallography : Refine crystal structures using SHELX software to resolve ambiguities in stereochemistry or bond angles. For example, SHELXL’s robust refinement algorithms handle disordered morpholine rings effectively .
- Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (expected [M+H]⁺ ≈ 370–380 Da).
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Methodological Answer : Prioritize assays based on structural analogs:
- Enzyme Inhibition : Test against kinases or sulfotransferases due to the sulfonamide group’s affinity for catalytic sites. Use fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay).
- Cytotoxicity : Screen in cancer cell lines (e.g., HeLa or MCF-7) via MTT assays, noting IC₅₀ values .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to sulfotransferases or kinases. Focus on the oxadiazole’s π-π stacking and sulfonamide’s hydrogen-bonding interactions .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Apply Gaussian 16 to model reaction pathways (e.g., sulfonamide hydrolysis) and identify transition states .
Q. What strategies resolve contradictions in bioactivity data between similar sulfonamide-oxadiazole hybrids?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., methylpyrazole vs. trifluoromethyl groups) using multivariate regression .
- Metabolite Profiling : Use LC-HRMS to identify active metabolites that may explain discrepancies in cell-based vs. enzyme assays .
Q. How can reaction mechanisms for oxadiazole formation be elucidated under varying conditions?
- Methodological Answer :
- Kinetic Studies : Monitor cyclization rates via in situ IR spectroscopy under acidic (H₂SO₄) vs. neutral conditions.
- Isotopic Labeling : Use -labeled precursors to track nitrogen migration during oxadiazole synthesis .
Q. What experimental design principles optimize multi-step synthesis with high stereochemical fidelity?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial designs (e.g., Box-Behnken) to optimize parameters like temperature (60–100°C), solvent (DMF vs. THF), and catalyst loading (e.g., Pd/C for coupling steps) .
- Process Analytical Technology (PAT) : Use inline FTIR to detect intermediates and minimize purification steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
